molecular formula C16H10N2O2 B2356857 2-{[(E)-3-furylmethylidene]amino}-5-phenyl-3-furonitrile CAS No. 478033-43-1

2-{[(E)-3-furylmethylidene]amino}-5-phenyl-3-furonitrile

Cat. No. B2356857
CAS RN: 478033-43-1
M. Wt: 262.268
InChI Key: GUQBNHYJWJBWDS-VCHYOVAHSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C16H10N2O2 . This indicates that it contains 16 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 262.26 . It has a predicted density of 1.19±0.1 g/cm3 and a predicted boiling point of 495.8±45.0 °C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Heterocyclic Compounds

    A study by Hassan (2000) described the synthesis of various furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines and furo[2,3: 5,6]-pyrimido[3,4-b][2,3-e]indolo[1,2,4]triazine, showcasing the versatility of furan derivatives in creating new ring systems (Hassan, 2000).

  • Solvatochromism and Crystallochromism Studies

    El-Sayed et al. (2003) investigated the solvatochromism and crystallochromism of hydrophilically functionalized aromatic amino ketones containing furan and thiophene rings, highlighting the interaction of these compounds in various solvent environments (El-Sayed et al., 2003).

  • Antimicrobial Evaluation

    Research by Altalbawy (2013) focused on the synthesis and antimicrobial evaluation of novel bis-α,β-unsaturated ketones and fused thieno[2,3-b]pyridine and pyrazolo[3,4-b]pyridine derivatives, demonstrating potential biomedical applications (Altalbawy, 2013).

Formation and Characterization of Colored Compounds

  • Maillard Reactions and Color Formation: Hofmann (1998) conducted studies on the formation of colored compounds through Maillard reactions involving pentoses and demonstrated the synthesis of various colored furan derivatives, indicating their potential use in food chemistry and color science (Hofmann, 1998).

Furan Derivative Synthesis

  • Synthesis of Furan Compounds

    Research by Hirao and Kato (1972) involved the synthesis of derivatives of 3-(5-nitro-2-furyl)acrylonitrile, providing insights into the chemical reactions and potential applications of furan-based compounds (Hirao & Kato, 1972).

  • Synthesis of Substituted Furo[2,3-d]pyrimidines

    Belen’kii et al. (1993) described the synthesis of 2-amino-5-methyl-4-(2,2,2-trichloroethyl)-3-furonitrile, contributing to the broader understanding of furan-based heterocyclic compounds (Belen’kii et al., 1993).

properties

IUPAC Name

2-[(E)-furan-3-ylmethylideneamino]-5-phenylfuran-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O2/c17-9-14-8-15(13-4-2-1-3-5-13)20-16(14)18-10-12-6-7-19-11-12/h1-8,10-11H/b18-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUQBNHYJWJBWDS-VCHYOVAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(O2)N=CC3=COC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=C(O2)/N=C/C3=COC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(E)-3-furylmethylidene]amino}-5-phenyl-3-furonitrile

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